molecular formula C12H16INO3 B2815497 Tert-butyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 2287339-50-6

Tert-butyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No. B2815497
CAS RN: 2287339-50-6
M. Wt: 349.168
InChI Key: ZNDBOBHLRQTOIK-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-5-iodo-4-methoxybenzoate” is likely an organic compound containing several functional groups. The “tert-butyl” refers to a tertiary butyl group, which is a carbon atom bonded to three other carbon atoms. The “2-amino” indicates the presence of an amino group (-NH2) at the second position of the core structure. The “5-iodo” suggests an iodine atom at the fifth position, and “4-methoxy” indicates a methoxy group (-OCH3) at the fourth position. The “benzoate” part suggests that this compound is a derivative of benzoic acid, with the benzoate group (-C6H5COO) likely attached to the tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely lead to a highly polar molecule, with several sites for potential hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the iodo group could undergo nucleophilic substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. It might be soluble in polar organic solvents due to its polar functional groups .

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a reagent, etc.), it’s difficult to comment on its mechanism of action. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 2-amino-5-iodo-4-methoxybenzoate” would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on various factors like its reactivity, toxicity, etc .

Future Directions

The future research directions for this compound would depend on its applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it’s a useful synthetic intermediate, research might focus on improving its synthesis .

properties

IUPAC Name

tert-butyl 2-amino-5-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDBOBHLRQTOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-5-iodo-4-methoxybenzoate

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